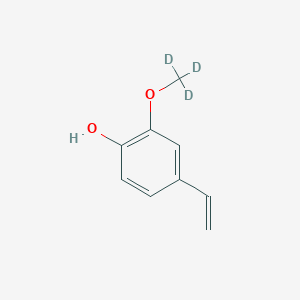

p-Vinylguaiacol-d3

CAS No.:

Cat. No.: VC20237267

Molecular Formula: C9H10O2

Molecular Weight: 153.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10O2 |

|---|---|

| Molecular Weight | 153.19 g/mol |

| IUPAC Name | 4-ethenyl-2-(trideuteriomethoxy)phenol |

| Standard InChI | InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3 |

| Standard InChI Key | YOMSJEATGXXYPX-BMSJAHLVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C=C)O |

Introduction

Chemical Identity and Structural Properties

p-Vinylguaiacol-d3 belongs to the class of guaiacol derivatives, featuring a methoxy-substituted phenol core with a vinyl group at the para position. The deuterium atoms are typically incorporated into the vinyl moiety (-CH₂CH₂→ -CD₂CH₃ or -CD₂CD₂-), though exact positional labeling varies by synthesis method. Its molecular formula is C₉H₇D₃O₂, with a molecular weight of 153.19 g/mol .

Table 1: Molecular Data for p-Vinylguaiacol-d3

| Property | Value |

|---|---|

| CAS No. | 1335436-42-4 |

| Molecular Formula | C₉H₇D₃O₂ |

| Molecular Weight | 153.19 g/mol |

| Synonyms | 4-Ethenyl-2-methoxy-phenol-d3; 2-Methoxy-4-vinylphenol-d3 |

| Density | Not reported |

| Boiling Point | Not reported |

| Solubility | Miscible in organic solvents |

Synthesis and Production

p-Vinylguaiacol-d3 is synthesized via acid-catalyzed deuterium exchange or by employing deuterated precursors in Friedel-Crafts alkylation reactions. Commercial suppliers such as LGC Standards and Toronto Research Chemicals (TRC) offer it as a "made-to-order" product, emphasizing its niche application in research .

Challenges in Custom Synthesis

-

Isotopic Purity: Achieving >98% deuterium incorporation requires stringent control over reaction conditions .

-

Stability: The compound has a short shelf life (<6 months at ambient storage), necessitating cold-chain logistics for distribution .

Analytical Applications

Mass Spectrometry (MS)

p-Vinylguaiacol-d3 serves as an internal standard for quantifying its non-deuterated analog in biological and environmental samples. For example, in beer aroma profiling, it corrects for matrix effects during the analysis of volatile phenols derived from yeast metabolism .

Table 2: Example MS Parameters for p-Vinylguaiacol-d3

| Instrument | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| GC-MS/MS | EI | 153 | 123, 95 |

| LC-MS/MS | ESI | 154.1 [M+H]⁺ | 136.1, 109.1 |

Tracking Metabolic Pathways

In microbial studies, p-vinylguaiacol-d3 has been used to trace the enzymatic reduction of vinylphenols to ethylphenols by Dekkera bruxellensis, a yeast implicated in wine spoilage. The deuterium label allows unambiguous differentiation of microbial metabolites from background signals .

Role in Food and Phytochemical Research

Natural Occurrence and Biosynthesis

p-Vinylguaiacol arises from thermal or enzymatic decarboxylation of ferulic acid, a process observed in roasted coffee, cured tobacco, and fermented foods. In Curcuma species, it forms via curcuminoid degradation and contributes to the characteristic aroma of turmeric .

Antioxidant Activity

A 2021 study on black velvet tamarind (Dialium guineense) seeds identified p-vinylguaiacol as a minor phenolic constituent (0.1% of extract) with synergistic antioxidant effects. Its deuterated form could enable precise pharmacokinetic studies of such bioactive phenolics .

| Supplier | Product Code | Purity | Price (USD) |

|---|---|---|---|

| LGC Standards | TRC-V424962-10MG | >98% | Quote-based |

| Novachem | TRC-V424962-50MG | >95% | $1,200/50mg |

| VulcanChem | VC0128469 | >97% | Quote-based |

Future Research Directions

-

Mechanistic Studies: Elucidate isotopic effects on the compound’s reactivity in lignin depolymerization .

-

Biosensor Development: Leverage deuterated analogs for real-time monitoring of phenolic pollutants in wastewater .

-

Flavor Chemistry: Quantify thermal degradation products in processed foods using stable isotope dilution assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume